Carbonic acid, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-4-piperidinyl ethyl ester
Description
Molecular Architecture and Stereochemical Configuration
Carbonic acid, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-4-piperidinyl ethyl ester (CAS 143957-08-8) is a piperidine-based ester with a complex stereochemical arrangement. Its molecular formula, C₁₉H₂₉NO₄ , reflects a 19-carbon scaffold featuring a central piperidine ring substituted at positions 1, 3, and 4. Key structural elements include:
- A piperidine ring in a chair conformation, stabilized by steric and electronic effects.
- At position 4, a 3-(1-methylethoxy)phenyl group (isopropoxyphenyl) attached axially, contributing to steric bulk and hydrophobic interactions.
- Ethyl carbonate substituents at the 4-position, forming a planar ester linkage (C=O bond length: ~1.25 Å).
- Methyl groups at positions 1 and 3, enforcing rigidity in the piperidine ring.
Stereochemical Features
The compound exhibits (3S,4R) stereochemistry, confirmed via X-ray crystallography. This configuration ensures optimal spatial arrangement for intermolecular interactions, such as hydrogen bonding between the carbonate oxygen and adjacent N–H groups (bond distance: 1.88–2.19 Å).
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Weight | 335.44 g/mol |
| SMILES | CCOC(=O)OC1(CCN(CC1C)C)C2=CC(=CC=C2)OC(C)C |
| InChI Key | OJGKBIRRFPYKKZ-UHFFFAOYSA-N |
| Topological Polar SA | 48.0 Ų |
| LogP | 3.75 |
Properties
IUPAC Name |
[1,3-dimethyl-4-(3-propan-2-yloxyphenyl)piperidin-4-yl] ethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO4/c1-6-22-18(21)24-19(10-11-20(5)13-15(19)4)16-8-7-9-17(12-16)23-14(2)3/h7-9,12,14-15H,6,10-11,13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGKBIRRFPYKKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1(CCN(CC1C)C)C2=CC(=CC=C2)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Carbonic acid, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-4-piperidinyl ethyl ester (CAS No. 149541-62-8) is a synthetic compound with a complex structure that has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore its biological activity through various studies, including metabolic profiling, in vitro assays, and molecular docking analyses.
- Molecular Formula : C₁₉H₂₉NO₄
- Molecular Weight : 335.44 g/mol
- InChIKey : OJGKBIRRFPYKKZ-UHFFFAOYSA-N
- Density : Approximately 1.09 g/cm³ (predicted)
- Boiling Point : Approximately 445.8 °C (predicted)
- pKa : 7.22 (predicted)
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly focusing on its pharmacological potential and mechanisms of action.
Antimicrobial Activity
A study conducted on crude extracts containing similar compounds showed promising antimicrobial properties against various pathogens such as E. coli, S. aureus, and Candida albicans using disk diffusion assays. The extracts demonstrated significant inhibition zones, indicating the potential of derivatives like carbonic acid esters in combating microbial infections .
Anticancer Potential
Research has highlighted the compound's potential as an anticancer agent. Molecular docking studies revealed that it interacts effectively with estrogen receptor isoforms, suggesting a mechanism for inhibiting cancer cell proliferation similar to that of tamoxifen . These findings indicate that carbonic acid derivatives could be explored further for breast cancer therapeutics.
Metabolic Profiling
Gas chromatography-mass spectrometry (GC-MS) has been utilized to profile the metabolic pathways involving this compound. The metabolic products identified include various fatty acids and phenolic compounds that may contribute to its biological effects .
Case Studies and Research Findings
Detailed Research Findings
- Molecular Docking Studies :
- Antimicrobial Testing :
- Metabolite Identification :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Pharmaceutical Chemistry
Table 1: Structural and Functional Comparison
Key Differences in Physicochemical Properties
Substituent Effects: The 3-isopropoxyphenyl group in the target compound provides steric bulk and moderate lipophilicity, enhancing its suitability as a drug intermediate . In contrast, the 4-chlorophenoxy group in Ethyl 2-(4-Chlorophenoxy)carbanilate increases halogen-mediated metabolic stability . Nitro groups (e.g., in Benzoic acid, 3-(1-methylethoxy)-4-nitro-, ethyl ester) introduce redox-sensitive properties, making such compounds candidates for prodrug strategies .
Ester Group Variability: Ethyl esters (target compound, Ethyl 2-(4-Chlorophenoxy)carbanilate) balance hydrolysis rates and bioavailability. Methyl or butyl esters (e.g., 4-Imidazoleacetic acid, butyl ester ) exhibit faster or slower metabolic clearance, respectively.
Piperidine vs. Other Heterocycles: Piperidine derivatives (target compound, 4-Phenyl-1-(3-phenylaminopropyl)-piperidine-4-carboxylic acid ethyl ester) are favored in CNS drug design due to their conformational flexibility and ability to cross the blood-brain barrier . Furan or imidazole analogs (e.g., 3-Furancarboxylic acid, 2,4-dimethyl-, ethyl ester ) are more common in agrochemicals or fragrances.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Carbonic acid, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-4-piperidinyl ethyl ester?
- Methodological Answer : The compound can be synthesized via stereoselective pathways involving (S)-1,3-dimethyl-4-piperidone as a precursor. Key steps include alkylation of the piperidine ring, esterification with ethanol under acidic conditions, and purification via column chromatography. The patent literature highlights the use of chiral intermediates to control stereochemistry, particularly for derivatives like alvimopan . For esterification and reduction steps, LiAlH₂(OCH₂CH₂OCH₃)₂ in benzene is recommended to achieve high yields .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (65:35, pH 4.6) ensures accurate purity assessment . Nuclear Magnetic Resonance (NMR) and mass spectrometry are essential for structural confirmation, particularly to verify the stereochemistry of the piperidinyl and methylethoxy groups .
Q. How should researchers assess the compound’s stability under experimental conditions?
- Methodological Answer : Stability is influenced by pH, temperature, and solvent polarity. Predicted pKa (8.65) and density (1.38 g/cm³) suggest sensitivity to acidic environments . Accelerated stability studies under varying temperatures (e.g., 25°C vs. 40°C) in inert atmospheres are recommended, with periodic HPLC monitoring .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize synthesis yield and reduce variability?
- Methodological Answer : Multivariate statistical methods (e.g., factorial designs) minimize experimental runs while identifying critical parameters (e.g., reaction time, catalyst loading). For example, a Central Composite Design (CCD) can optimize esterification temperature and solvent ratios, reducing trial-and-error approaches . Contradictions in yield data from different routes (e.g., alkylation vs. esterification) should be analyzed using ANOVA to isolate significant factors .
Q. What computational strategies enhance reaction pathway design for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., Density Functional Theory) predict transition states and intermediates, guiding selective synthesis. The ICReDD framework integrates computational reaction path searches with experimental validation, enabling rapid identification of optimal conditions (e.g., solvent selection, stereochemical control) . Molecular dynamics simulations can further model solvent effects on reaction kinetics .
Q. How can stereochemical integrity be maintained during large-scale synthesis?
- Methodological Answer : Chiral chromatography or crystallization resolves enantiomeric impurities. For the 4-piperidinyl group, asymmetric catalysis using chiral ligands (e.g., BINAP) during alkylation ensures retention of (3S,4R) configuration. Circular Dichroism (CD) spectroscopy validates stereochemical purity post-synthesis .
Q. What methodologies resolve contradictions in pharmacological activity data across studies?
- Methodological Answer : Meta-analyses of in vitro/in vivo data should control for variables like solvent choice (e.g., DMSO vs. saline) and assay protocols. Theoretical frameworks (e.g., receptor-ligand docking simulations) reconcile discrepancies by modeling binding affinities to targets like opioid receptors, as suggested by alvimopan-related studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
